molecular formula C13H18N2O4 B1388434 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 1214038-55-7

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No. B1388434
CAS RN: 1214038-55-7
M. Wt: 266.29 g/mol
InChI Key: QHQCYWJDBHJYAE-UHFFFAOYSA-N
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Description

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid (TBPCP) is a versatile compound widely used in organic synthesis and materials science. It is a bifunctional molecule containing both a carboxylic acid and an amide functional group. TBPCP is a key intermediate in the synthesis of a variety of compounds such as amides, esters, and peptides. It has also been used as a catalyst in various reactions. In addition, TBPCP has been investigated for its potential applications in scientific research, such as its possible use as an inhibitor of enzymes and as a fluorescent probe.

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

Research has demonstrated the utilization of compounds similar to 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid in various synthetic pathways, offering insights into their chemical reactivity and potential applications in creating novel compounds. Rossi et al. (2007) explored the divergent and solvent-dependent reactions of related diaza-diene compounds, leading to the synthesis of multiple heterocyclic compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, showcasing their adaptability in chemical synthesis processes (Rossi et al., 2007). Voievudskyi et al. (2016) also highlighted the synthesis and reactivity of pyrrolo[1,2-a]pyrazine derivatives, which were used as starting materials for creating analogues of natural alkaloids, indicating their role in diversifying synthetic routes (Voievudskyi et al., 2016).

Heterocyclic Compound Synthesis

The research by Moskalenko et al. (2011) delved into the synthesis of quinoline-4-carboxylic acids fused with various heterocycles, showcasing the compound's utility in crafting complex molecular structures. This work signifies the importance of these compounds in developing new heterocyclic compounds with potential applications in various scientific fields (Moskalenko et al., 2011).

Acylation and Functional Group Compatibility

Umehara et al. (2016) introduced a novel condensation reaction involving carboxylic acids and non-nucleophilic N-heterocycles, highlighting the high functional group compatibility and broad applicability of such reactions in acylating a wide range of non-nucleophilic nitrogen compounds. This discovery opens up new avenues for modifying and improving the properties of heterocyclic compounds in various research and industrial applications (Umehara et al., 2016).

Supramolecular Synthon Analysis

Vishweshwar et al. (2002) analyzed the X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids to examine the occurrence of carboxylic acid-pyridine supramolecular synthon V in these heterocyclic acids. This structural analysis correlates molecular features with supramolecular synthons, aiding in crystal engineering strategies (Vishweshwar et al., 2002).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQCYWJDBHJYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 2
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 3
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 5
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 6
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

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